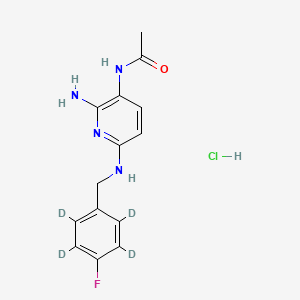
2-Amino-5-phenylpyridine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-phenylpyridine-d5 is a biochemical used for proteomics research . Its molecular formula is C11H5D5N2 and it has a molecular weight of 175.24 .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which could be related to this compound, involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H5D5N2 . The isotopically labeled material holds immense potential for studying molecular interactions, drug development, and material synthesis.Applications De Recherche Scientifique
Bioactive Diketopiperazines and Medicinal Applications
2,5-Diketopiperazines (DKPs), cyclic dipeptides formed from two amino acids, have exhibited a variety of bioactivities and potential applications in drug discovery. They possess a rigid structure, chiral nature, and varied side chains, contributing to their diverse medicinal uses. This group of compounds, which includes derivatives of amino acids like 2-Amino-5-phenylpyridine-d5, has demonstrated significant biological activities including anti-tumor, neuroprotective, immune and metabolic regulatory, anti-inflammatory, antibiotic activity, and more (Wang, Wang, Ma, & Zhu, 2013).
Analytical Chemistry and Biochemistry Applications
The ninhydrin reaction, involving primary amino groups to form chromophores like Ruhemann's purple, has extensive applications in agricultural, biochemical, clinical, and other scientific fields. Given that this compound is an amino acid derivative, it's plausible that derivatives or similar compounds could be involved in such reactions for the analysis and detection of various compounds across a broad spectrum of disciplines (Friedman, 2004).
Biosensors and Detection of Amino Acids
Biosensors designed for detecting and quantifying D-amino acids have critical applications in ensuring the safety and quality of foods, human health, and neurological research. These biosensors, potentially involving derivatives of amino acids like this compound, offer rapid, specific, and sensitive methods for amino acid detection in various biological and food samples (Rosini, D’Antona, & Pollegioni, 2020).
Safety and Hazards
The safety data sheet for a related compound, 2-Amino-5-phenylpyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer . It’s important to note that safety measures should be taken when handling such compounds, including the use of personal protective equipment .
Orientations Futures
Propriétés
IUPAC Name |
5-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPVIBHQRYFYSE-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CN=C(C=C2)N)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675600 |
Source


|
| Record name | 5-(~2~H_5_)Phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150320-81-3 |
Source


|
| Record name | 5-(~2~H_5_)Phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


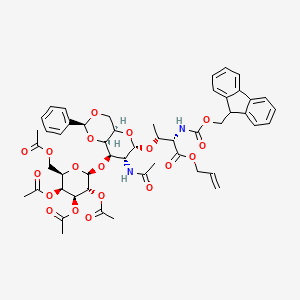
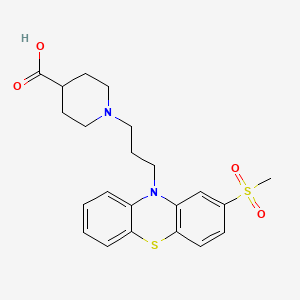


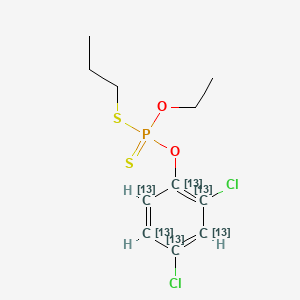

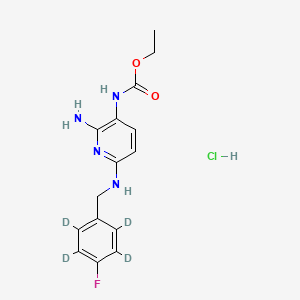
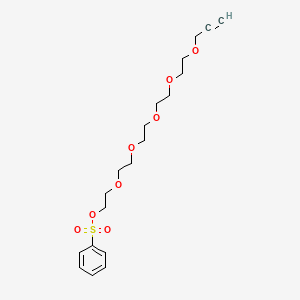
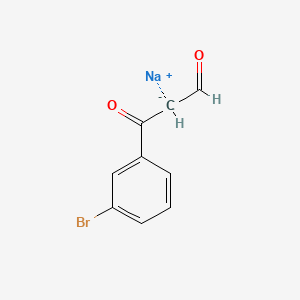
![5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine](/img/structure/B565060.png)
![5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine](/img/structure/B565061.png)
